N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a phenyl group, and a benzo[d][1,3]dioxole group . Imidazole rings are common in many biologically active molecules, including certain amino acids and many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures. The imidazole ring, in particular, can exist in multiple tautomeric forms .Scientific Research Applications
Synthesis of Tricyclic Nitrogenous Structures
N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, similar in structure to the compound , have been used in the synthesis of tricyclic nitrogenous structures. These compounds are essential in the development of new pharmaceuticals and materials (Chumachenko, Shablykin, & Brovarets, 2013).
Catalyst-Free Synthesis of Benzo[4,5]Imidazo[1,2-a]-Pyrimidine-3-Carboxamides
A class of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives has been synthesized using a similar compound. This process is environmentally benign, avoiding the use of catalysts and thus offering a greener approach to chemical synthesis (Shaabani et al., 2014).
Crystal Structure and Surface Analysis of Novel Pyrazole Derivatives
New pyrazole derivatives, which include the benzo[d][1,3]dioxole moiety, have been synthesized and analyzed. Understanding their crystal structures can provide insights into potential pharmaceutical applications (Kumara, Naveen, & Lokanath, 2017).
Antibacterial and Antifungal Activity of Novel Quaternary Salts
Research on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, closely related to the compound , has shown significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Demchenko et al., 2021).
Potential Anticancer Applications
2,4-Dimethyl-1H-pyrrole-3-carboxamide derivatives, sharing structural similarities, have shown significant antiproliferative activity against certain cancer cell lines. This highlights the potential use of similar compounds in cancer therapy (Rasal, Sonawane, & Jagtap, 2020).
14C-Labeling for Drug Development
The compound N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C], structurally similar, has been prepared for research purposes, indicating the role of such compounds in drug development and pharmacological studies (Saemian & Shirvani, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds have shown to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Similar compounds have been known to affect various pathways related to their biological activities .
Result of Action
Similar compounds have shown a range of effects based on their biological activities .
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(14-6-7-17-18(10-14)26-12-25-17)22-15-4-1-3-13(9-15)16-11-21-19-5-2-8-23(16)19/h1,3-4,6-7,9-11H,2,5,8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUWMJZQABDUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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